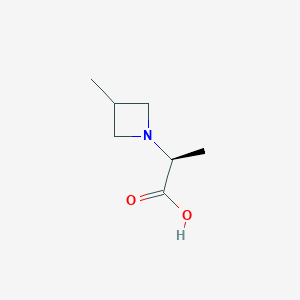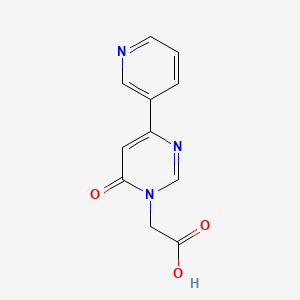
2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridine derivative with a pyrimidine derivative, followed by oxidation and acylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid might include other heterocyclic compounds with pyridine and pyrimidine rings, such as:
- Pyridine-2-carboxylic acid
- 4-Amino-2,6-dimethylpyrimidine
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine
Uniqueness
The uniqueness of this compound could lie in its specific substitution pattern and the presence of both pyridine and pyrimidine rings, which might confer unique biological or chemical properties.
Properties
CAS No. |
1708263-95-9 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-(6-oxo-4-pyridin-3-ylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10-4-9(8-2-1-3-12-5-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) |
InChI Key |
WUFJTVDUKVMBCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


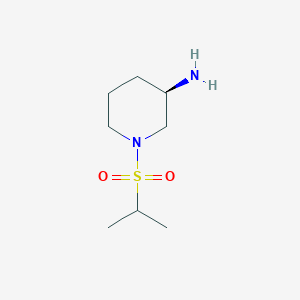
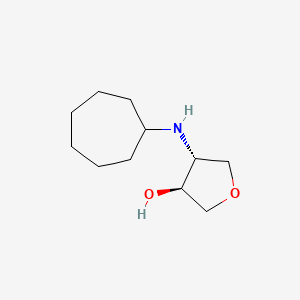
![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)

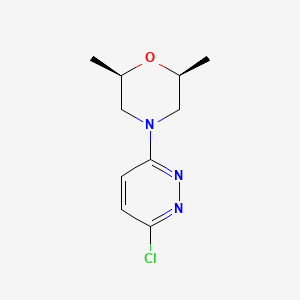
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/new.no-structure.jpg)
![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)

amine](/img/structure/B1474204.png)
